Decanamide, N-(2-(diethylamino)ethyl)-: Structural Profiling and Formulation Dynamics of an Ionizable Amidoamine
Decanamide, N-(2-(diethylamino)ethyl)-: Structural Profiling and Formulation Dynamics of an Ionizable Amidoamine
Executive Summary
In the rapidly evolving landscape of advanced drug delivery and surface-active agents, ionizable amphiphiles play a foundational role. Decanamide, N-(2-(diethylamino)ethyl)- (CAS: 101433-04-9)[1] represents a highly specialized class of alkyl amidoamines. Characterized by a medium-chain hydrophobic tail (C10) and an ionizable tertiary amine headgroup, this molecule bridges the gap between traditional cationic surfactants and modern ionizable lipids used in lipid nanoparticles (LNPs)[2].
This technical guide provides an in-depth analysis of its chemical architecture, physicochemical behavior, and practical methodologies for its integration into micellar and liposomal formulations. Designed for formulation scientists and drug development professionals, this whitepaper emphasizes the mechanistic causality behind its phase behavior and provides self-validating experimental protocols for laboratory application.
Chemical Architecture & Physicochemical Profiling
The functionality of Decanamide, N-(2-(diethylamino)ethyl)- is entirely dictated by its tripartite molecular structure:
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The Hydrophobic Tail (Decanoyl Group): A 10-carbon saturated chain that provides intermediate lipophilicity. Unlike C18 derivatives (e.g., stearamidopropyl dimethylamine) which form rigid bilayers[3], the C10 chain favors high-curvature structures like micelles.
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The Linker (Amide Bond): Provides hydrogen-bonding capabilities, enhancing the stability of the self-assembled structures in aqueous environments.
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The Ionizable Headgroup (Diethylaminoethyl): A tertiary amine that acts as a pH-responsive switch. It remains neutral at high pH but becomes protonated (cationic) at physiological and acidic pH levels.
Quantitative Physicochemical Data
| Property | Value | Mechanistic Causality / Significance |
| Chemical Name | Decanamide, N-(2-(diethylamino)ethyl)- | Standard IUPAC nomenclature defining the core structure. |
| CAS Registry Number | 101433-04-9 | Unique identifier for chemical sourcing and regulatory tracking[1]. |
| Molecular Formula | C16H34N2O | Dictates the mass and elemental composition. |
| Molecular Weight | 270.46 g/mol | Low molecular weight facilitates rapid diffusion and high mobility in lipid matrices. |
| Estimated pKa | ~8.5 - 9.0 | Ensures the molecule is cationic at physiological pH (7.4), promoting electrostatic interactions with cell membranes. |
| LogP (Estimated) | ~3.5 | Intermediate lipophilicity; strongly favors micelle formation over rigid planar bilayer structures. |
| Critical Packing Parameter | < 0.33 | The bulky diethylamino headgroup paired with a single short C10 chain forces a conical molecular geometry, driving spherical micellar assembly. |
Mechanistic Insights: pH-Dependent Phase Behavior
The true utility of amidoamines lies in their dynamic response to environmental pH changes. At a pH above its pKa (e.g., pH > 9.0), the diethylamino group is deprotonated. The molecule is highly lipophilic and partitions readily into organic solvents.
However, as the pH drops to physiological levels (pH 7.4), the tertiary amine becomes protonated. This cationic state allows the amidoamine to act as an electrostatic anchor, binding to negatively charged biological membranes or encapsulating anionic therapeutic cargos (such as nucleic acids)[2]. Furthermore, amidoamines generally exhibit good compatibility with a range of other ingredients and possess inherent antimicrobial properties due to their ability to disrupt bacterial cell walls[3].
Upon cellular uptake via endocytosis, the further drop in pH within the endosome (pH 5.5) maximizes protonation, leading to the "proton sponge effect" and subsequent endosomal escape—a critical mechanism for intracellular drug delivery.
Fig 1: pH-dependent ionization and subsequent cellular uptake pathway of the amidoamine.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to confirm success before proceeding.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence
Rationale: Understanding the self-assembly threshold is critical before formulating nanocarriers. Pyrene is a highly hydrophobic fluorescent probe whose emission spectrum is extremely sensitive to the polarity of its microenvironment.
Step-by-Step Methodology:
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Preparation of Stock Solutions: Prepare a 10 mM stock of Decanamide, N-(2-(diethylamino)ethyl)- in absolute ethanol. Prepare a 1 µM pyrene stock in ethanol.
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Aqueous Titration: In a series of glass vials, add the pyrene stock and evaporate the ethanol under a gentle nitrogen stream to leave a thin, invisible pyrene film.
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Hydration: Add varying concentrations of the amidoamine in an aqueous buffer (pH 7.4, 10 mM HEPES) to the vials. The final pyrene concentration must be maintained at exactly 0.6 µM across all samples.
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Equilibration: Sonicate the vials for 10 minutes, then incubate in the dark at 25°C for 24 hours.
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Causality: Pyrene takes time to partition from the aqueous phase into the hydrophobic core of the newly formed micelles. Premature measurement will yield false high-polarity readings.
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Fluorescence Measurement: Excite the samples at 334 nm. Record the emission spectrum from 350 to 450 nm using a spectrofluorometer.
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Validation Check: Calculate the ratio of the first (372 nm) and third (384 nm) vibronic peaks ( I1/I3 ). A sharp, sigmoidal drop in the I1/I3 ratio from ~1.8 (indicating a highly polar water environment) to ~1.1 (indicating a hydrophobic micellar core) confirms the CMC threshold.
Protocol 2: Microfluidic Assembly of Amidoamine-Doped Nanocarriers
Rationale: Utilizing the ionizable nature of the amidoamine for the encapsulation of therapeutic agents requires rapid, controlled precipitation[2].
Step-by-Step Methodology:
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Organic Phase Preparation: Dissolve Decanamide, N-(2-(diethylamino)ethyl)- and helper lipids (e.g., Cholesterol, DSPC) in absolute ethanol.
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Aqueous Phase Preparation: Dissolve the therapeutic cargo in an acidic buffer (e.g., 50 mM citrate, pH 4.0).
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Causality: The acidic pH ensures the diethylamino group is fully protonated, maximizing electrostatic interaction with the cargo during the mixing phase.
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Hydrodynamic Focusing: Inject both phases into a microfluidic staggered herringbone mixer. Maintain a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.
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Self-Assembly: The rapid shift in solvent polarity triggers spontaneous nucleation. The amidoamine condenses around the cargo, forming the core of the nanocarrier.
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Dialysis & Neutralization: Dialyze the formulation against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours.
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Validation Check: Measure the Zeta Potential before and after dialysis. The pre-dialysis formulation should be highly cationic (> +30 mV). Post-dialysis, the pH shift to 7.4 neutralizes a fraction of the amidoamine, dropping the Zeta Potential to a near-neutral or slightly positive state (+5 to +10 mV), which is required to prevent systemic toxicity and aggregation.
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Fig 2: Microfluidic formulation workflow for amidoamine-based nanocarriers.
References
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LookChem. "cas-101433 series of products." LookChem Database. Available at: [Link]
- Google Patents. "Lipid compounds for delivery of therapeutic agents and preparation method and its use thereof" (WO2025010554A1). World Intellectual Property Organization.
